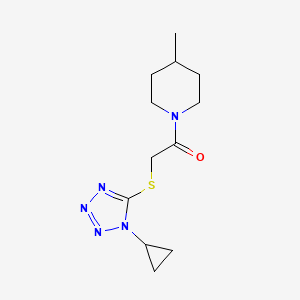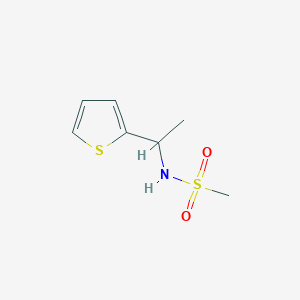![molecular formula C9H12FNO2S B7528779 N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide, also known as Fencamfamine, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]methanesulfonamide involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances their effects on the central nervous system. N-[2-(2-fluorophenyl)ethyl]methanesulfonamide also stimulates the release of these neurotransmitters from presynaptic neurons, further enhancing their effects.
Biochemical and Physiological Effects
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has been shown to have a range of biochemical and physiological effects. It increases locomotor activity and enhances cognitive function, including attention and memory. It also has a stimulant effect on the central nervous system, leading to increased alertness and wakefulness. N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has also been shown to have an anorectic effect, reducing food intake and body weight.
Advantages and Limitations for Lab Experiments
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has a well-characterized mechanism of action and has been extensively studied in animal models. However, there are also limitations to its use. It has a short half-life and is rapidly metabolized, making it difficult to maintain consistent levels in the body. It also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Future Directions
There are several future directions for the study of N-[2-(2-fluorophenyl)ethyl]methanesulfonamide. One area of interest is its potential use as a treatment for attention deficit hyperactivity disorder (ADHD). N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has been shown to improve attention and cognitive function in animal models, and further research is needed to determine its potential as a treatment for ADHD. Another area of interest is its effects on the reward system in the brain. N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has been shown to increase the release of dopamine, which plays a key role in the reward system. Further research is needed to determine the potential of N-[2-(2-fluorophenyl)ethyl]methanesulfonamide as a treatment for addiction and other disorders related to the reward system.
Synthesis Methods
The synthesis of N-[2-(2-fluorophenyl)ethyl]methanesulfonamide involves the reaction of 2-fluoroacetophenone with ethylmagnesium bromide to form 2-(2-fluorophenyl)ethanol. This is then treated with methanesulfonyl chloride to form N-[2-(2-fluorophenyl)ethyl]methanesulfonamide. The compound is typically obtained as a white crystalline powder and is soluble in organic solvents such as methanol and ethanol.
Scientific Research Applications
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has been used in scientific research to study its effects on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in regulating mood, attention, and motivation. N-[2-(2-fluorophenyl)ethyl]methanesulfonamide has also been used to study its effects on locomotor activity and cognitive function.
properties
IUPAC Name |
N-[2-(2-fluorophenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c1-14(12,13)11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNFNSDMCWTEQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[(2-oxo-1,3-dihydroindol-5-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7528710.png)








![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)

![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)
